molecular formula C13H25NO B4710900 1-(3,3-dimethylbutanoyl)azocane

1-(3,3-dimethylbutanoyl)azocane

Cat. No.: B4710900
M. Wt: 211.34 g/mol
InChI Key: QJEIHPROZHONLV-UHFFFAOYSA-N
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Description

1-(3,3-dimethylbutanoyl)azocane is a chemical compound featuring an azocane (octahydroazocine) backbone functionalized with a 3,3-dimethylbutanoyl group. Azocane is an eight-membered saturated ring with one nitrogen atom (a secondary amine) and is a structure of significant interest in medicinal chemistry and chemical biology . The core azocane scaffold is found in a variety of biologically active compounds and complex alkaloids, serving as a key building block in the synthesis of molecules with diverse functions, including potential inhibitors of enzymes like peptidyl prolyl isomerase (Pin1) and thrombin-activatable fibrinolysis inhibitor (TAFIa) . The 3,3-dimethylbutanoyl moiety is a bulky, hydrophobic substituent that may influence the compound's physicochemical properties and its interaction with biological targets. As an acylated derivative of a secondary amine, this compound is suited for use as a synthetic intermediate or as a potential protein-targeting moiety in advanced drug discovery platforms. One prominent application for molecules of this class is in the development of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional degraders . In such constructs, a ligand for a protein of interest is linked to a moiety that recruits a ubiquitin ligase. The azocane ring, with its functionalizable nitrogen atom and specific stereochemistry, could serve as part of the linker or as a component of the binding ligand itself, facilitating the targeted degradation of disease-relevant proteins . Researchers can leverage this compound to explore novel chemical space in programs aimed at oncology, neurodegenerative diseases, and other therapeutic areas. This product is provided for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should conduct all necessary experiments to fully characterize the properties and activity of this compound in their specific biological or chemical systems.

Properties

IUPAC Name

1-(azocan-1-yl)-3,3-dimethylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO/c1-13(2,3)11-12(15)14-9-7-5-4-6-8-10-14/h4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEIHPROZHONLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the recommended synthetic pathways for 1-(3,3-dimethylbutanoyl)azocane, and how can intermediates be characterized?

The synthesis typically involves multi-step organic reactions, including acylation of azocane (an eight-membered azacycloalkane) with 3,3-dimethylbutanoyl chloride under anhydrous conditions. Key steps include:

  • Nucleophilic acyl substitution : Azocane reacts with the acyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond .
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Characterization : Use 1H^1 \text{H}-NMR (e.g., δ 1.2–1.4 ppm for dimethyl groups) and FT-IR (C=O stretch ~1650–1700 cm1^{-1}) to confirm structure .

Q. Which analytical techniques are critical for verifying the purity and structural integrity of this compound?

A combination of methods is essential:

  • Chromatography : HPLC or GC-MS to assess purity and detect impurities (e.g., unreacted azocane or acyl chloride derivatives) .
  • Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular weight confirmation and X-ray crystallography for absolute stereochemical assignment (if applicable) .
  • Thermal analysis : Differential scanning calorimetry (DSC) to evaluate melting points and stability .

Q. How does the stability of this compound vary under different storage conditions?

The compound is sensitive to hydrolysis due to the amide bond. Recommended practices include:

  • Storage : In anhydrous solvents (e.g., dry DMSO or THF) at –20°C under nitrogen .
  • Monitoring : Regular NMR or LC-MS checks to detect degradation products like azocane or 3,3-dimethylbutanoic acid .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for this compound derivatives in biological systems?

Modifying substituents on the azocane ring or acyl group can alter bioactivity. For example:

  • Azocane ring substitution : Introducing electron-withdrawing groups (e.g., fluorine) enhances metabolic stability but may reduce binding affinity to targets like GPCRs .
  • Acyl chain variation : Branched chains (e.g., 3,3-dimethyl) improve lipophilicity, potentially enhancing blood-brain barrier penetration .

Q. How can researchers address contradictions in reported biological activities of this compound analogs?

Discrepancies often arise from:

  • Impurity profiles : Uncharacterized byproducts (e.g., partial hydrolysis products) may interfere with assays. Rigorous HPLC purification is critical .
  • Assay conditions : Variations in cell lines, buffer pH, or incubation times can alter results. Standardize protocols across studies .

Q. What strategies optimize the synthetic yield of this compound while minimizing side reactions?

Key optimizations include:

  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce reaction time .
  • Solvent choice : Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility and reaction homogeneity .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can:

  • Identify binding poses in enzyme active sites (e.g., cytochrome P450 isoforms) .
  • Predict metabolic pathways by analyzing electron density maps of reactive sites .

Methodological Challenges & Solutions

Q. What are the common impurities in this compound synthesis, and how are they identified?

  • Byproducts : Unreacted azocane, over-acylated derivatives, or oxidized forms.
  • Detection : LC-MS with electrospray ionization (ESI) or MALDI-TOF for high-sensitivity profiling .

Q. How should researchers design assays to evaluate the biological activity of this compound?

  • In vitro : Enzyme inhibition assays (e.g., fluorescence-based) to measure IC50_{50} values .
  • In vivo : Pharmacokinetic studies in rodent models to assess bioavailability and half-life .

Q. How to resolve discrepancies between computational predictions and experimental data for this compound?

  • Validation : Cross-check docking results with mutagenesis studies (e.g., alanine scanning) to confirm binding residues .
  • Data reconciliation : Adjust force field parameters in simulations to better reflect experimental conditions (e.g., solvent polarity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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